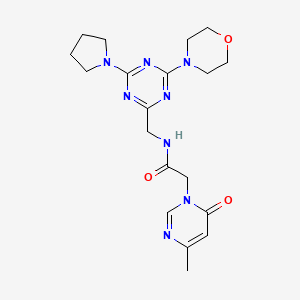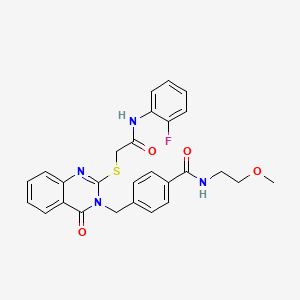![molecular formula C18H17NO2 B2857978 4-benzyl-2H,2'H,4H-spiro[benzo[b][1,4]oxazine-3,3'-furan] CAS No. 1799616-64-0](/img/structure/B2857978.png)
4-benzyl-2H,2'H,4H-spiro[benzo[b][1,4]oxazine-3,3'-furan]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-benzyl-2H,2’H,4H-spiro[benzo[b][1,4]oxazine-3,3’-furan]” belongs to the class of benzo[b][1,4]oxazin-3(4H)-ones . These compounds are known for their wide spectrum of biological activity, including antimicrobial activity against Gram-positive, Gram-negative bacteria, and fungi .
Synthesis Analysis
The synthesis of benzo[b][1,4]oxazin-3(4H)-ones involves a process known as Smiles rearrangement . Another method involves the Rh(III)-catalyzed 1:2 coupling of 3-aryl-2H-benzo[b][1,4]oxazines with α-diazo-β-ketoesters . This reaction proceeds via twofold C–H activation followed by unusual [3+3] and [4+2] annulation .Molecular Structure Analysis
The molecular structure of these compounds involves various functional groups attached to the nitrogen atom, including benzyl, cyclohexyl, n-hexyl, and tetrafuryl methylene groups . The reaction of these compounds with α-diazo-β-ketoesters results in a pyranoid-skeleton intermediate .Chemical Reactions Analysis
The chemical reactions involving these compounds are quite complex. They involve twofold C–H activation followed by unusual [3+3] and [4+2] annulation . A pyranoid-skeleton intermediate is isolated as a key intermediate as a result of monoalkylation and enol oxygen annulation .Future Directions
properties
IUPAC Name |
(3S)-4-benzylspiro[2H-1,4-benzoxazine-3,3'-2H-furan] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-2-6-15(7-3-1)12-19-16-8-4-5-9-17(16)21-14-18(19)10-11-20-13-18/h1-11H,12-14H2/t18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGMYIZENHWYIR-SFHVURJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(COC3=CC=CC=C3N2CC4=CC=CC=C4)C=CO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@]2(COC3=CC=CC=C3N2CC4=CC=CC=C4)C=CO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-2H,2'H,4H-spiro[benzo[b][1,4]oxazine-3,3'-furan] | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Prop-2-enyl 1,3,7-trimethyl-5-(4-nitrophenyl)-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2857895.png)



![{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}(4-methoxyphenyl)methanone](/img/structure/B2857900.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamide](/img/structure/B2857908.png)


![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2857914.png)
![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2857915.png)
